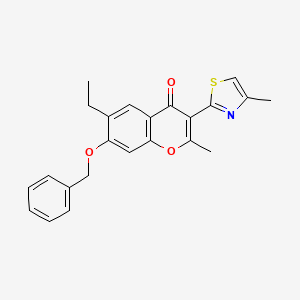

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is an intricate organic compound within the chromene family, distinguished by its complex structure and varied applications across multiple scientific disciplines. These include potential roles in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of a chromene core. A sequential reaction is then employed, often incorporating Claisen-Schmidt condensation, alkylation, and cyclization reactions. For instance, starting from appropriate aldehyde and ketone precursors, followed by base-induced cyclization, forms the basic chromene structure. Specific conditions such as temperature and solvents are crucial and can include the use of ethanol under reflux.

Industrial Production Methods: In an industrial setting, the synthetic process would be scaled-up and optimized for high yield and purity. This might include continuous flow reactions, automated monitoring, and precise control over reaction parameters. Reagents might be chosen to minimize cost and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes: This compound can undergo several types of chemical reactions, including:

Oxidation: Conversion into more oxidized forms, possibly leading to quinone derivatives.

Reduction: Reduction of certain functional groups like nitro to amino.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Oxidation might involve reagents like KMnO4, reduction might use catalytic hydrogenation, and substitution reactions could employ bases or acids as catalysts.

Major Products Formed from These Reactions: Major products include functional derivatives of the chromene backbone, which can be tuned for specific applications such as pharmaceuticals or dyes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one exhibits significant anticancer activity. Research has shown that compounds with similar chromenone structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of chromenone have been reported to target specific signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways. This suggests that our compound may also possess similar mechanisms of action.

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit activity against a range of bacteria and fungi. The presence of the benzyloxy and ethyl groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert its effects.

Biological Research Applications

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. For example, it may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are crucial in inflammatory processes. Investigating these interactions can provide insights into the compound's therapeutic potential in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may offer neuroprotective benefits. The ability to modulate oxidative stress and inflammation is critical in neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies could explore whether this compound can protect neuronal cells from oxidative damage.

Material Science Applications

Fluorescent Probes

The unique electronic properties of the chromenone scaffold make it a candidate for use as a fluorescent probe in biological imaging. Compounds with similar structures have been employed to visualize cellular processes due to their ability to emit fluorescence under specific conditions. This application could facilitate real-time imaging of cellular activities and interactions.

Case Studies

Mécanisme D'action

The compound’s mechanism of action, particularly in biological settings, involves interactions with specific molecular targets. Its benzyl ether and thiazole moieties can bind to enzymes or receptors, influencing biochemical pathways. This binding typically results in modulation of enzyme activity or receptor signaling, thereby eliciting specific biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds: Compounds like 6-ethyl-3-phenylchromen-4-one and 7-hydroxy-2-methylchromene might share some structural similarities but differ in reactivity and applications.

Highlighting Uniqueness: The presence of the 4-methyl-1,3-thiazol-2-yl group in 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique, providing distinctive chemical properties such as enhanced binding affinity to biological targets. This distinctiveness makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.

Conclusion

The compound this compound stands out due to its synthetic complexity, varied reactivity, and broad range of applications in scientific research. Its unique structure paves the way for advancements in multiple fields, especially in drug development and industrial materials.

Activité Biologique

7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Properties

Recent studies have shown that coumarin derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, it demonstrated notable inhibition against Mycobacterium tuberculosis with an IC50 value indicating effective bactericidal activity. Research indicates that modifications on the coumarin structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several in vitro studies. The compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro assays indicated that it suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. Key findings include:

- Substituent Effects : The presence of a benzyloxy group enhances lipophilicity, improving cell membrane permeability and bioavailability.

- Thiazole Ring Influence : The thiazole moiety is essential for antimicrobial and anticancer activities, likely due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

| Substituent | Biological Activity | Notes |

|---|---|---|

| Benzyloxy | Increased lipophilicity | Enhances membrane penetration |

| Ethyl Group | Moderate enhancement | Contributes to overall stability |

| Thiazole Moiety | Key for activity | Essential for target interaction |

Case Studies

- Anticancer Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Flow cytometry analyses indicated an increase in apoptotic cells after treatment .

- Antimicrobial Efficacy : In another study, this compound exhibited potent activity against multi-drug resistant strains of Mycobacterium tuberculosis, with an IC50 value of 0.5 µM, showcasing its potential as a lead compound for tuberculosis therapy .

Propriétés

IUPAC Name |

6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVZDBAQNWRGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.